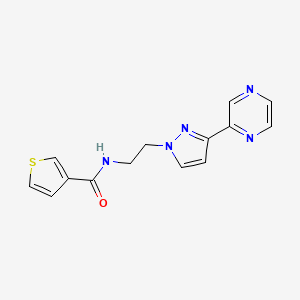

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(11-2-8-21-10-11)17-5-7-19-6-1-12(18-19)13-9-15-3-4-16-13/h1-4,6,8-10H,5,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGZZQYTBJUKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction.

Attachment of the thiophene ring: The final step involves coupling the pyrazine-pyrazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide exhibit notable antimicrobial activities. Specifically, they have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit key kinases involved in cancer progression. A review highlighted that similar compounds showed significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 3.79 µM to 42.30 µM for various derivatives . The mechanism of action typically involves the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazole ring through cyclization.

- Introduction of the pyrazine ring.

- Coupling with thiophene derivatives to form the final product.

These steps often require specific catalysts and reaction conditions to optimize yield and purity .

Case Studies

Several studies have investigated the efficacy of similar compounds in clinical settings:

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| Xia et al., 2022 | Pyrazole Derivative | Cancer Cell Lines | Significant cytotoxicity (IC50 = 26 µM) |

| Fan et al., 2022 | Pyrazole-linked Thiourea | A549 Cell Line | Induced autophagy without apoptosis |

| Sun et al., 2022 | Pyrazole Derivative | CDK2 Inhibition | IC50 = 25 nM against multiple cancer lines |

These studies underscore the potential applications of this compound in oncology and infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it might inhibit kinases involved in cancer cell proliferation.

Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the efficiency of devices like organic solar cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound’s uniqueness lies in its pyrazine-pyrazole-thiophene-carboxamide architecture. Key comparisons with analogs include:

Key Observations:

- Pyrazine vs. Pyrimidine/Phenyl : The pyrazine ring in the target compound may enhance π-π stacking compared to phenyl () or pyrimidine () systems.

- Linker Flexibility : The ethyl linker in the target compound likely confers greater conformational flexibility than rigid backbones in analogs like Example 62 .

Example Workflow for Target Compound (Inferred):

Synthesis of 3-(pyrazin-2-yl)-1H-pyrazole via cycloaddition of pyrazine-containing precursors.

Ethyl linker introduction via alkylation of the pyrazole nitrogen.

Thiophene-3-carboxamide attachment using carbodiimide-mediated coupling .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.33 g/mol. The compound features a thiophene ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans .

- Antitumor Activity : Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 and A549, with IC50 values indicating potent activity .

- Anti-inflammatory Effects : Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cytochrome P450 Inhibition : The compound has been shown to inhibit mycobacterial cytochrome P450 enzymes, disrupting metabolic processes in Mycobacterium tuberculosis, leading to its death .

- Cell Cycle Disruption : Some pyrazole derivatives induce apoptosis in cancer cells by affecting cell cycle regulation, particularly through the inhibition of cyclin-dependent kinases (CDKs) .

Table 1: Biological Activity Data

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Moiety : This may involve coupling reactions with thiophene derivatives.

- Final Coupling : The pyrazole intermediate is coupled with carboxamide derivatives to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.